molecular formula C18H21ClN2O4S2 B2506766 N-(5-chloro-2-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105236-65-4

N-(5-chloro-2-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2506766
CAS RN: 1105236-65-4
M. Wt: 428.95
InChI Key: MLGDGCUKWURJEZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H21ClN2O4S2 and its molecular weight is 428.95. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

  • Novel acetamide derivatives, including similar structures to N-(5-chloro-2-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, have been synthesized and evaluated for their cytotoxicity on various human cancer cell lines. The compounds exhibited significant anticancer activity, with some showing high cytotoxicity on specific cell lines, indicating potential as anticancer agents (Vinayak, Sudha, Lalita, & Kumar, 2014).

Enzyme Inhibitory Activities

  • Some derivatives related to the compound have been synthesized and tested for their inhibitory activities against various enzymes, such as carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The results demonstrated good inhibitory activities, suggesting potential therapeutic applications in conditions associated with these enzymes (Virk et al., 2018).

Antimicrobial Activity

  • N-substituted derivatives of similar acetamide compounds have been synthesized and screened against both Gram-negative and Gram-positive bacteria. The results indicated that these compounds exhibit moderate to high antibacterial activity, suggesting potential as antimicrobial agents (Khalid et al., 2016).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S2/c1-25-16-8-7-13(19)11-15(16)20-17(22)12-14-5-2-3-9-21(14)27(23,24)18-6-4-10-26-18/h4,6-8,10-11,14H,2-3,5,9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGDGCUKWURJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

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